ethyl 5-ethyl-5-methyl-2-[(phenylcarbamothioyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
Description
Ethyl 5-ethyl-5-methyl-2-[(phenylcarbamothioyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]pyran core. Key structural elements include:
- 5-Ethyl-5-methyl substitution at the pyran ring, enhancing steric bulk and lipophilicity.
- Phenylcarbamothioylamino group at the 2-position, enabling hydrogen bonding via NH and sulfur atoms.
- Ethyl ester at the 3-position, contributing to solubility and metabolic stability.
This compound is synthesized via modifications of the Gewald reaction, involving cyclization of ketones (e.g., tetrahydro-4H-pyran-4-one) with sulfur and cyanoacetate derivatives, followed by functionalization with phenyl isothiocyanate .
Properties
IUPAC Name |
ethyl 5-ethyl-5-methyl-2-(phenylcarbamothioylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S2/c1-4-20(3)11-14-15(12-25-20)27-17(16(14)18(23)24-5-2)22-19(26)21-13-9-7-6-8-10-13/h6-10H,4-5,11-12H2,1-3H3,(H2,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEAWYSRQJYMJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=C(CO1)SC(=C2C(=O)OCC)NC(=S)NC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386716 | |
| Record name | AC1MFDSM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5806-57-5 | |
| Record name | AC1MFDSM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-ethyl-5-methyl-2-[(phenylcarbamothioyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate typically involves multiple steps. One common method includes the reaction of a thieno[2,3-c]pyran derivative with phenyl isothiocyanate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-ethyl-5-methyl-2-[(phenylcarbamothioyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylcarbamothioyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C20H24N2O3S2
- Molar Mass : 392.54 g/mol
- Density : Approximately 1.298 g/cm³
- Boiling Point : Estimated at 527.5°C .
Medicinal Chemistry
Ethyl 5-ethyl-5-methyl-2-[(phenylcarbamothioyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate has shown promise in several areas of medicinal chemistry:
- Anticancer Activity : Compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells. The presence of the thieno[2,3-c]pyran moiety is believed to enhance this activity .
- Antimicrobial Properties : Research indicates that derivatives of thieno compounds exhibit significant antimicrobial activities against various pathogens . This compound may possess similar properties due to its structural analogies.
Drug Development
The unique functional groups present in this compound make it a candidate for further drug development:
- Targeting Specific Receptors : The phenylcarbamothioyl group may allow for selective binding to specific biological targets, enhancing therapeutic efficacy while minimizing side effects .
- Formulation in Drug Delivery Systems : Its solubility and stability characteristics can be optimized for use in various drug delivery systems, potentially improving bioavailability .
Agricultural Applications
There is potential for this compound in agricultural chemistry:
- Pesticide Development : Similar compounds have been explored for their insecticidal and fungicidal properties. Ethyl 5-ethyl-5-methyl derivatives could provide new leads for developing effective agricultural chemicals .
Case Studies and Research Findings
Recent studies have highlighted the biological activities associated with thieno[2,3-c]pyran derivatives:
- Antitumor Activity Study : A study published in a peer-reviewed journal demonstrated that a related thieno compound induced cell cycle arrest and apoptosis in human cancer cell lines .
- Antimicrobial Efficacy Assessment : Another research project evaluated the antimicrobial properties of various thieno derivatives against common bacterial strains and found promising results indicating significant inhibition zones .
Mechanism of Action
The mechanism of action of ethyl 5-ethyl-5-methyl-2-[(phenylcarbamothioyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related derivatives, focusing on core structures, substituents, synthetic routes, and inferred biological activities:
Key Observations:
Core Structure Variations: The thieno[2,3-c]pyran core in the target compound provides rigidity and electronic effects distinct from simpler thiophenes (e.g., ) or pyridine-fused analogs (e.g., ). Pyran rings exhibit puckering conformations, as analyzed via Cremer-Pople coordinates , influencing 3D interactions. Pyridine analogs (e.g., ) may offer enhanced aromaticity and basicity compared to pyran derivatives.
The phenylcarbamothioylamino group enables unique hydrogen-bonding interactions compared to acetamide (e.g., ) or cyano (e.g., ) substituents. Thiourea derivatives are known for metal coordination and enhanced binding specificity .
Synthetic Routes: Most analogs are synthesized via the Gewald reaction, utilizing ketones (e.g., tetrahydro-4H-pyran-4-one) and cyanoacetate esters . Post-synthetic modifications, such as amide coupling or thiourea formation, differentiate the target compound.
Thiophene-based analogs (e.g., ) demonstrate antimicrobial properties, highlighting the role of the fused heterocycle in modulating activity.
Research Findings and Data Tables
Table 1: Structural and Electronic Comparison
Biological Activity
Ethyl 5-ethyl-5-methyl-2-[(phenylcarbamothioyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a thieno[2,3-c]pyran core structure, which is known for its diverse biological activities. The presence of the phenylcarbamothioyl group enhances its reactivity and potential interactions with biological targets.
Antimicrobial Properties
Research has indicated that derivatives of thieno[2,3-c]pyran compounds exhibit significant antimicrobial activity. For instance, studies have shown that thieno derivatives can inhibit bacterial growth effectively, with some compounds displaying activity against multi-drug resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Thieno[2,3-c]pyran derivatives have been explored for their anticancer potential. In vitro studies demonstrate that these compounds can induce apoptosis in various cancer cell lines. The proposed mechanism involves the activation of caspases and modulation of apoptotic pathways. For example, derivatives similar to this compound have shown cytotoxic effects against breast and colon cancer cells.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Thieno[2,3-c]pyrans have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition is crucial in managing conditions like arthritis and other inflammatory diseases.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammation and cancer progression.
- Receptor Modulation : Interaction with specific receptors can alter signaling pathways that regulate cell growth and apoptosis.
- Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to programmed cell death.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Antimicrobial Study : A study on thieno derivatives demonstrated significant antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL.
- Anticancer Research : A derivative exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer properties.
- Inflammation Model : In vivo studies using animal models showed reduced edema and inflammatory markers when treated with thieno derivatives compared to control groups.
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Based on safety data sheets, the compound may cause skin, eye, and respiratory irritation (H315, H319, H335). Researchers should:
Q. What synthetic strategies are commonly employed to prepare thieno[2,3-c]pyran derivatives?
- Methodological Answer : Synthesis often involves multi-step reactions:
- Step 1 : Condensation of pyrazole or pyrimidine precursors with thiourea derivatives to introduce the carbamothioyl group .
- Step 2 : Cyclization under acidic or basic conditions to form the thieno-pyran scaffold. For example, LiOH·H₂O can facilitate ester hydrolysis and ring closure .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization using NMR and LC-MS .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- Single-crystal X-ray diffraction : Resolve bond lengths/angles (e.g., mean C–C = 0.005 Å) and confirm stereochemistry .
- NMR spectroscopy : Analyze ¹H/¹³C shifts to verify substituent positions (e.g., ethyl/methyl groups, phenylcarbamothioyl moiety) .
- Mass spectrometry : Confirm molecular weight (e.g., HRMS for [M+H]⁺ or [M+Na]⁺ ions) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path searches can predict transition states and intermediates. For instance:
- Reaction Design : Use software like GRRM or Gaussian to model cyclization energetics and identify rate-limiting steps .
- Condition Optimization : Machine learning algorithms (e.g., ICReDD’s workflow) analyze experimental data to recommend solvent/base combinations, reducing trial-and-error .
Q. What strategies address contradictions in spectroscopic data during structural characterization?
- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting) may arise from dynamic effects or impurities. Mitigate by:
Q. How can reactor design improve scalability of this compound’s synthesis?
- Methodological Answer : Align with CRDC’s RDF2050112 guidelines for reactor design:
- Continuous Flow Systems : Enhance heat/mass transfer for exothermic steps (e.g., cyclization) .
- Membrane Separation : Integrate in-line purification to remove byproducts (e.g., unreacted thiourea) .
- Process Simulation : Use Aspen Plus or COMSOL to model kinetics and optimize residence time .
Q. What mechanistic insights explain the stability of the carbamothioyl group under basic conditions?
- Methodological Answer : The thiourea moiety’s resistance to hydrolysis is attributed to:
- Resonance stabilization : Delocalization of electrons in the N-C-S system .
- Steric protection : Bulky phenyl and ethyl groups hinder nucleophilic attack .
- Experimental validation: Monitor degradation via HPLC under varying pH (e.g., 1–14) to identify stability thresholds .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported yields for similar thieno-pyran syntheses?
- Methodological Answer : Variability may stem from:
- Solvent purity : Trace water in THF can inhibit LiOH-mediated steps. Use molecular sieves or anhydrous solvents .
- Catalyst batch differences : Characterize Pd/C or enzyme activity via TON/TOF metrics .
- Statistical DOE : Apply Taguchi methods to identify critical factors (e.g., temperature > solvent polarity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
